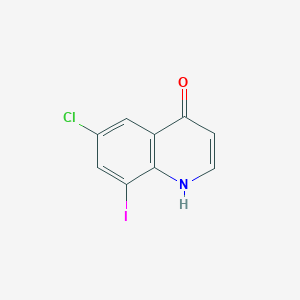

6-chloro-8-iodo-4(1H)-quinolinone

Description

Properties

IUPAC Name |

6-chloro-8-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKKHCASWKGOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 8 Iodo 4 1h Quinolinone and Analogues

Retrosynthetic Analysis and Key Precursors for 4(1H)-Quinolinone Construction

Retrosynthetic analysis, a problem-solving technique in organic synthesis, allows for the deconstruction of a target molecule into simpler, commercially available starting materials. slideshare.netyoutube.comyoutube.com For the 4(1H)-quinolinone core, a primary disconnection strategy involves breaking the bonds formed during the final cyclization step. This typically leads to ortho-substituted aniline (B41778) derivatives as key precursors.

A common retrosynthetic approach for the 4(1H)-quinolinone skeleton is through an intramolecular cyclization, which simplifies the target to an N-acyl-ortho-aminoaryl ketone. Further disconnection of the amide bond reveals a more fundamental precursor, an ortho-aminoaryl ketone. The specific substituents on the final product, such as the chloro and iodo groups in 6-chloro-8-iodo-4(1H)-quinolinone, can either be incorporated into the initial aniline precursor or introduced at a later stage through regioselective halogenation of the formed quinolinone ring.

The key precursors for constructing the 4(1H)-quinolinone core are therefore:

Ortho-aminoacetophenones: These are fundamental building blocks, especially for the Camps cyclization.

Anilines and β-ketoesters: These are used in the Conrad-Limpach synthesis, where condensation and subsequent cyclization at high temperatures yield the quinolone ring. uni-konstanz.de

Anthranilic acids and ketones: These are the starting materials for the Niementowski reaction. snu.ac.kr

Classical and Modern Approaches to the 4(1H)-Quinolinone Core

The construction of the 4(1H)-quinolinone scaffold can be achieved through various synthetic methods, from well-established classical name reactions to more contemporary transition-metal-free protocols. nih.govpreprints.org

Camps Cyclization and Related Intramolecular Cyclization Reactions

The Camps cyclization is a classical and widely used method for the synthesis of 4-quinolones. wikipedia.orgchem-station.comwikidata.org This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, typically a hydroxide (B78521) ion, to yield a hydroxyquinoline. wikipedia.org The reaction can produce isomeric products, and the ratio of these products depends on the specific reaction conditions and the structure of the starting material. wikipedia.org While the product is often depicted as a quinoline (B57606) (the enol form), the keto form, a quinolone, is generally believed to be the predominant tautomer. nih.govwikipedia.org

The general scheme for the Camps cyclization is as follows:

An o-acylaminoacetophenone undergoes base-mediated intramolecular cyclization to form a 4-quinolone.

Limitations of this method include the need for harsh basic conditions and a multi-step preparation of the required N-acetylated 2-amino acetophenone (B1666503) precursor. snu.ac.kr

Transition Metal-Free Cyclization Protocols

In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods. Transition-metal-free approaches for the synthesis of 4-quinolones have emerged as a viable alternative to classical methods. rsc.orgnih.gov These methods often offer milder reaction conditions and greater functional group tolerance.

One such approach involves the base-promoted insertion of ynones into the C-N σ-bond of amides. organic-chemistry.org This method allows for the synthesis of substituted quinolin-4(1H)-ones from readily available starting materials with high atom economy. organic-chemistry.org Another strategy is the iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones. snu.ac.krorganic-chemistry.org In this process, the alcohol or methyl arene is oxidized in situ to an aldehyde, which then condenses with the amine, followed by cyclization and oxidation to form the 4-quinolone. organic-chemistry.org Furthermore, a Friedländer-based method for the aerobic, metal-free synthesis of chromene-fused quinolinones has been reported, which involves the coupling of 4-hydroxycoumarins and 2-aminobenzyl alcohols in acetic acid with oxygen as the oxidant. rsc.org

Regioselective Halogenation Strategies for the Quinolinone System

The introduction of halogen atoms at specific positions on the quinolinone ring is crucial for tuning the molecule's biological and chemical properties. The synthesis of this compound requires highly regioselective halogenation methods.

Directed Introduction of Chlorine at C-6

The regioselective chlorination of the quinolinone ring at the C-6 position can be achieved through several methods. One common approach is to start with a pre-functionalized aniline derivative that already contains a chlorine atom at the desired position. For example, using a 4-chloro-2-aminoacetophenone as a precursor in a cyclization reaction would directly lead to a 6-chloro-4(1H)-quinolinone.

Alternatively, direct chlorination of the quinolinone ring can be employed. The use of specific chlorinating agents and reaction conditions can favor substitution at the C-6 position. For instance, the chlorination of 4-hydroxy-6,7-dimethoxyquinoline can be achieved using reagents like phosphorus oxychloride (POCl₃), phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). google.com While this example illustrates chlorination at the 4-position, similar principles of electrophilic aromatic substitution guide the halogenation at other positions on the benzene (B151609) ring portion of the quinolinone. The electronic nature of the existing substituents on the ring will direct the incoming electrophile.

Directed Introduction of Iodine at C-8

The introduction of an iodine atom at the C-8 position of a quinoline or quinolinone ring often requires specific directing strategies due to the complex reactivity of the heterocyclic system. One effective method involves the use of a directing group, such as an N-oxide. mdpi.comresearchgate.net The N-oxide group can direct the regioselective C-H activation and subsequent iodination at the C-8 position. mdpi.comresearchgate.netresearchgate.net For example, rhodium-catalyzed C8 iodination of quinoline N-oxides with N-iodosuccinimide (NIS) has been successfully demonstrated. mdpi.comresearchgate.net The N-oxide can be later removed by reduction.

Another strategy involves a radical-based direct C-H iodination. While some radical iodination protocols for quinolones show a preference for the C-3 position, the regioselectivity can be influenced by the substrate and reaction conditions. scispace.comrsc.org For 8-substituted quinolines, a metal-free protocol for C5-H halogenation has been developed, showcasing the possibility of remote C-H functionalization. rsc.org The synthesis of 8-bromo-4-chloro-6-fluoro-3-iodoquinoline (B1381466) highlights the feasibility of creating polyhalogenated quinolines, where the strategic placement of different halogens is achieved through a sequence of reactions.

Sequential and One-Pot Halogenation Procedures

Sequential halogenation is a common and reliable strategy for producing specifically substituted quinolinones. This approach involves a stepwise introduction of different halogen atoms onto the aromatic ring. A representative synthetic route to a di-halogenated quinolinone, such as 6-bromo-4-iodoquinoline (B1287929), starts with a substituted aniline. atlantis-press.comresearchgate.net For instance, 4-bromoaniline (B143363) can be reacted with reagents like meldrum's acid and triethyl orthoformate, followed by a high-temperature cyclization in a solvent like diphenyl ether to form 6-bromoquinolin-4-ol. atlantis-press.comresearchgate.net This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield 6-bromo-4-chloroquinoline. atlantis-press.comresearchgate.net The final step is a Finkelstein reaction, where the 4-chloro group is exchanged for iodine by treatment with sodium iodide (NaI) in a solvent like acetonitrile, affording the 6-bromo-4-iodoquinoline product. atlantis-press.comresearchgate.net A similar sequence, starting with 4-chloro-2-iodoaniline, could be envisioned for the synthesis of this compound.

One-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates, offer increased efficiency and are gaining prominence. An example in related heterocycle synthesis involves the use of a hypervalent iodine reagent to achieve an amidation of arenes followed by a regioselective halogenation in a single pot. nih.gov Such sequential C-H functionalization reactions can be highly efficient for constructing substituted heterocyclic systems. nih.gov Efficient sequential one-pot syntheses have also been developed for quinolinone-fused heterocycles, demonstrating the utility of combining steps like nucleophilic addition and subsequent palladium-catalyzed intramolecular C-H alkenylation. nih.gov

Advanced Synthetic Transformations for Functionalization

The halogen atoms on the this compound ring are not merely structural components but are key handles for further molecular elaboration through advanced synthetic transformations. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is central to these strategies.

Metal-Catalyzed Coupling Reactions in Halogenated Quinolinone Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on halogenated quinolinone scaffolds. nih.govscilit.com The reactivity of the halide in these palladium-catalyzed reactions generally follows the order I > Br > Cl, allowing for regioselective functionalization of di-halogenated substrates. nih.gov This principle has been demonstrated in the sequential, regioselective palladium-catalyzed cross-coupling of 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-ones, where Suzuki-Miyaura and Sonogashira reactions can be directed to specific positions. researchgate.net

The Suzuki-Miyaura coupling is a versatile method for introducing aryl or heteroaryl groups onto the quinolinone core. libretexts.orgorganic-chemistry.org This reaction involves a palladium catalyst and a base to couple an organoboron reagent with a halide. organic-chemistry.org In the case of this compound, the significantly more reactive C-I bond at the C-8 position allows for selective arylation at this site, leaving the C-Cl bond at the C-6 position intact for potential subsequent reactions. The use of this methodology on unprotected N-H heterocycles, such as quinolinones, has been successfully developed, providing direct access to arylated products without the need for protection-deprotection steps. nih.gov

| Substrate | Boronic Acid | Catalyst/Ligand | Base | Conditions | Product | Yield | Ref |

| 6-bromo-3-iodoquinolin-4(1H)-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O, MW | 6-bromo-3-phenylquinolin-4(1H)-one | 95% | researchgate.net |

| 3-chloroindazole | 4-methoxyphenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O, 60°C | 3-(4-methoxyphenyl)indazole | 98% | nih.gov |

| Aryl Halide | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene, RT | Biphenyl | >98% | organic-chemistry.org |

This table presents examples of Suzuki-Miyaura reactions on related heterocyclic substrates to illustrate typical conditions and outcomes. P1 Precatalyst is a specific Buchwald precatalyst.

The Sonogashira reaction provides a powerful method for installing alkyne moieties, forming C(sp²)-C(sp) bonds. wikipedia.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org For a substrate like this compound, the Sonogashira coupling demonstrates high regioselectivity. The reaction preferentially occurs at the more reactive C-8 iodo-substituent over the C-6 chloro-substituent. libretexts.org This selectivity is a well-established principle in di-halogenated systems. libretexts.org Catalyst and ligand choice can be crucial; for instance, PdCl₂(MeCN)₂ with the X-Phos ligand has been shown to be effective in the copper-free Sonogashira coupling of halo-quinazolinones. snu.edu.in

| Substrate | Alkyne | Catalyst/Ligand | Base/Solvent | Conditions | Product | Ref |

| 2-bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N/DMF | 100°C | 4-iodo-2-(phenylethynyl)quinoline | libretexts.org |

| 6-iodo-quinazolin-4(3H)-one | Phenylacetylene | PdCl₂(MeCN)₂/X-Phos | Et₃N/THF | RT | 6-(phenylethynyl)quinazolin-4(3H)-one | snu.edu.in |

| 9-benzyl-6-chloro-2,8-diiodopurine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N/THF | RT, 3h | 9-benzyl-6-chloro-8-iodo-2-(phenylethynyl)purine | rsc.org |

This table presents examples of Sonogashira reactions on related halogenated heterocycles, highlighting the regioselectivity and reaction conditions.

Beyond coupling reactions at halogenated sites, palladium-catalyzed C-H functionalization has emerged as a powerful strategy for modifying the quinolinone skeleton. nih.gov These methods allow for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds, offering a more atom-economical approach. capes.gov.br For example, Pd(II)-catalyzed intramolecular C-H alkenylation of N-phenylacrylamides provides a direct route to the quinolin-2(1H)-one core. nih.gov Furthermore, directing groups can be used to achieve site-selective C-H functionalization at positions that are difficult to access through classical methods. The N-oxide of a quinoline, for instance, can direct palladium to achieve C-H arylation selectively at the C-8 position. acs.org Chelation assistance using an 8-amido group has also been employed to direct the allylation of quinolines to the C-4 or C-5 positions. acs.org These advanced methods represent the cutting edge of quinolinone synthesis and functionalization. rsc.org

Hypervalent Iodine Reagents in Quinolinone Synthesis

Hypervalent iodine reagents have become increasingly important in organic synthesis as environmentally benign and readily available alternatives to heavy metal catalysts. nih.govchim.it These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are effective oxidants that can mediate a variety of transformations. chim.it

In the context of quinolinone synthesis, a notable application is the hypervalent iodine(III)-mediated intramolecular decarboxylative Heck-type reaction. acs.orgorganic-chemistry.org This metal-free protocol allows for the synthesis of 2-quinolinones from 2-vinyl-phenyl oxamic acids at room temperature, proceeding through a unique radical decarboxylation mechanism. acs.orgorganic-chemistry.org The use of hypervalent iodine compounds offers excellent chemoselectivity and functional group compatibility, which is particularly valuable in the synthesis of complex molecules for medicinal chemistry. nih.govacs.org These reagents are not only used for creating the heterocyclic core but also for subsequent functionalization steps, such as halogenation. nih.gov

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can lead to a significant acceleration of chemical reactions. For the synthesis of 4(1H)-quinolinones, this technique is typically applied to the cyclization step, which is often the most energy-intensive part of the synthesis.

The Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by a thermal cyclization, is a prime candidate for microwave enhancement. nih.govresearchgate.net Conventional heating for the cyclization step often requires high-boiling solvents and prolonged reaction times. In contrast, microwave irradiation can achieve the necessary high temperatures for cyclization in a much shorter period and often in a more controlled manner, which can minimize the formation of byproducts. nih.govjasco.ro

Similarly, the Conrad-Limpach synthesis, involving the reaction of an aniline with a β-ketoester, benefits from microwave assistance. acs.org The thermally induced cyclization of the intermediate Schiff base to form the 4-hydroxyquinoline (B1666331) is significantly accelerated under microwave conditions. acs.org

Research into the microwave-assisted synthesis of various substituted quinolones has demonstrated the versatility of this technique. For instance, studies on the synthesis of different 3-acetyl-4-hydroxyquinoline derivatives using microwave irradiation have shown that the method is effective for a range of substituted anilines. researchgate.net

While direct experimental data for the microwave-assisted synthesis of this compound is scarce, the successful application of this technology to a variety of other halogenated and substituted quinolones suggests its high potential for the efficient synthesis of this specific compound. The following table illustrates typical conditions and outcomes for the microwave-assisted synthesis of analogous quinolone derivatives, providing a predictive framework for the synthesis of this compound.

Table 1: Microwave-Assisted Synthesis of Substituted 4-Hydroxyquinoline Analogues via Gould-Jacobs Reaction

| Starting Aniline | Reagent | Solvent | Microwave Power | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Aniline | Diethyl ethoxymethylenemalonate | None | Not Specified | 250 | 10 | 1 | nih.gov |

| Aniline | Diethyl ethoxymethylenemalonate | None | Not Specified | 300 | 2 | 37 | nih.gov |

| Aniline | Diethyl ethoxymethylenemalonate | None | Not Specified | 300 | 5 | 47 | nih.gov |

This table is illustrative and based on the synthesis of the parent 4-hydroxyquinoline. The synthesis of this compound would require the corresponding 3-chloro-5-iodoaniline (B1590847) as the starting material.

Table 2: Microwave-Assisted Synthesis of Substituted 3-Acetyl-4-hydroxyquinoline Analogues

| Starting Aniline | Reagent | Solvent | Microwave Conditions | Yield (%) | Reference |

| 3-Chloroaniline | Ethyl acetoacetate, Triethyl orthoformate | None | Not Specified | Not Specified | researchgate.net |

| 4-Bromoaniline | Ethyl acetoacetate, Triethyl orthoformate | None | Not Specified | Not Specified | researchgate.net |

| 4-Methylaniline | Ethyl acetoacetate, Triethyl orthoformate | None | Not Specified | Not Specified | researchgate.net |

This table demonstrates the applicability of microwave-assisted synthesis to various halogenated anilines in the formation of quinolone structures.

The research findings consistently indicate that microwave irradiation provides a powerful tool for accelerating the synthesis of quinolone derivatives. The significant reduction in reaction time and potential for improved yields make it an attractive alternative to conventional heating methods, particularly for the synthesis of complex, multi-substituted quinolones like this compound.

Chemical Reactivity and Transformation of 6 Chloro 8 Iodo 4 1h Quinolinone Scaffolds

Electrophilic Aromatic Substitution Reactivity of the Halogenated Quinolinone Ring

The benzene (B151609) ring of the quinoline (B57606) system is generally more susceptible to electrophilic aromatic substitution than the pyridine (B92270) ring due to its higher electron density. In quinoline and its derivatives, electrophilic attack typically occurs at positions 5 and 8. The regioselectivity of such reactions on the 6-chloro-8-iodo-4(1H)-quinolinone scaffold is dictated by the combined electronic effects of the existing substituents.

Halogens are deactivating groups due to their negative inductive effect (-I), which withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. However, they are ortho-, para-directing because of their positive resonance effect (+R), where the lone pairs on the halogen can donate electron density to the ring, stabilizing the arenium ion intermediate at the ortho and para positions.

In the case of this compound, both the chloro and iodo groups will direct incoming electrophiles to their respective ortho and para positions. The chloro group at C-6 would direct to C-5 (ortho) and C-7 (ortho). The iodo group at C-8 would direct to C-7 (ortho). The directing effects of both halogens converge on the C-7 position. The C-5 position is also activated by the C-6 chloro group. Therefore, electrophilic substitution is most likely to occur at the C-5 and C-7 positions. The ultimate regiochemical outcome will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Nucleophilic Substitution Reactions at Halogenated Positions (C-6 and C-8) and Carbonyl Center

The halogenated positions on the quinolinone ring, as well as the carbon of the carbonyl group, are susceptible to nucleophilic attack.

At C-6 and C-8: Nucleophilic aromatic substitution (SNA_r) on the carbocyclic ring of quinolines is generally challenging due to the electron-rich nature of the ring system. However, the presence of electron-withdrawing groups can facilitate such reactions. While the carbonyl group at C-4 does exert an electron-withdrawing effect, its influence on the C-6 and C-8 positions is attenuated. The reactivity of halogens in SNA_r reactions typically follows the order F > Cl > Br > I, which is the reverse of the trend for their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in many SNA_r reactions is the initial attack of the nucleophile, which is favored by a more electronegative halogen that can better stabilize the negative charge in the Meisenheimer intermediate. Consequently, the chloro group at C-6 would be expected to be more reactive towards nucleophilic substitution than the iodo group at C-8 under typical SNA_r conditions. However, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are more common for the functionalization of aryl chlorides and iodides. In these reactions, the reactivity order is typically I > Br > Cl, making the C-8 iodo position the more likely site for initial reaction.

At the Carbonyl Center: The carbonyl group at C-4 can undergo nucleophilic addition reactions. For instance, reaction with organometallic reagents could lead to the formation of tertiary alcohols. Reduction of the carbonyl group with hydride reagents would yield the corresponding secondary alcohol.

Diversification through Functional Group Interconversions

The functional groups present on the this compound scaffold provide numerous opportunities for further chemical diversification.

Amidation and Amination Reactions

The secondary amine (N-H) of the quinolinone ring can undergo acylation with acyl chlorides or anhydrides to form N-amides. This reaction typically requires a base to deprotonate the nitrogen, increasing its nucleophilicity.

Amination at the halogenated positions can be achieved through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination allows for the coupling of amines with the C-6 chloro or C-8 iodo positions, with the C-8 iodo position being more reactive under these conditions.

Table 1: Examples of Amination Reactions on Related Haloquinolines

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | - | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide (B81097), then triphenylphosphine (B44618) and hydrolysis | DMF, then HCl | 4-Amino-8-methylquinolin-2(1H)-one | - | mdpi.com |

Esterification and Alkylation Reactions (N-, O-, and C-Alkylation)

Esterification: While the parent compound does not have a carboxylic acid to be esterified, if a carboxyl group were introduced, for example at C-3, standard esterification methods could be applied.

Alkylation: The this compound scaffold offers multiple sites for alkylation.

N-Alkylation: The nitrogen atom of the quinolinone ring can be alkylated using various alkyl halides in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction.

O-Alkylation: The carbonyl oxygen can exist in equilibrium with its enol tautomer, 4-hydroxyquinoline (B1666331). This allows for O-alkylation to form 4-alkoxyquinoline derivatives. The regioselectivity between N- and O-alkylation is often dependent on the reaction conditions. Harder alkylating agents and counterions tend to favor O-alkylation, while softer reagents favor N-alkylation.

C-Alkylation: Under strongly basic conditions, deprotonation of the C-3 position can occur to form a carbanion, which can then be alkylated with an appropriate electrophile.

Table 2: Examples of Alkylation Reactions on Related Quinolones

| Starting Material | Reagent | Base/Solvent | Product Type | Yield (%) | Reference |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Dimethyl sulfate | - | S-Alkylation | - | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethyl iodide | - | S-Alkylation | - | mdpi.com |

Azidation and Cycloaddition Chemistry

Azidation: The halogenated positions, particularly the more reactive C-8 iodo position, can be converted to an azide group (N3) via nucleophilic substitution with an azide salt, such as sodium azide. This reaction is often facilitated by a polar aprotic solvent like DMF. The resulting azido-quinolinone is a versatile intermediate that can undergo various transformations, including reduction to an amine or participation in cycloaddition reactions.

Cycloaddition Chemistry: The quinolinone ring system can participate in cycloaddition reactions. For example, the double bond between C-2 and C-3 can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. Furthermore, if an azide is introduced onto the scaffold, it can undergo [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) to form triazole rings, a powerful tool for linking the quinolinone core to other molecular fragments.

Oxidative and Reductive Manipulations of the Quinolinone System

The this compound molecule possesses several sites susceptible to oxidative and reductive transformations. These include the electron-rich benzene ring, the pyridine ring containing the enone functionality, and the carbon-halogen bonds. The specific reaction conditions and reagents employed will dictate the outcome of these manipulations.

The oxidation of the this compound scaffold can be directed towards the carbocyclic ring or the heterocyclic ring, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) under vigorous conditions, are known to oxidatively cleave the benzene ring of the quinoline nucleus, which would likely lead to the formation of pyridine-dicarboxylic acid derivatives. However, more controlled oxidation reactions can offer pathways to other functionalized products.

While specific studies on the oxidation of this compound are not extensively documented, the behavior of related quinolinone systems suggests potential transformations. For instance, iron(III)-catalyzed oxidative coupling reactions have been utilized in the synthesis of 4-quinolone derivatives from less functionalized precursors. This suggests that under specific oxidative conditions, further functionalization of the quinolinone core might be achievable. Additionally, the presence of the 4-oxo group can influence the reactivity of the heterocyclic ring towards oxidation.

It is important to note that the stability of the molecule under oxidative conditions can be a concern. The electron-withdrawing nature of the chloro and iodo substituents may offer some level of stability to the benzene ring against oxidation compared to unsubstituted quinolinones.

Table 1: Potential Oxidative Transformations of the Quinolinone System

| Oxidizing Agent | Potential Product | Comments |

|---|---|---|

| Potassium Permanganate (strong) | Pyridine-dicarboxylic acid derivative | Likely involves cleavage of the benzene ring. |

The reductive manipulation of this compound offers several synthetic avenues, primarily focusing on the reduction of the pyridine ring and the dehalogenation of the chloro and iodo substituents.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of the pyridine ring in quinoline systems, leading to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation is typically achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. For this compound, catalytic hydrogenation would be expected to yield 6-chloro-8-iodo-1,2,3,4-tetrahydroquinolin-4-one.

However, a significant consideration during catalytic hydrogenation is the potential for dehalogenation. The carbon-iodine bond is considerably weaker than the carbon-chlorine bond and is therefore more susceptible to reductive cleavage. It is highly probable that under standard catalytic hydrogenation conditions, selective deiodination would occur, leading to the formation of 6-chloro-1,2,3,4-tetrahydroquinolin-4-one. More forcing conditions could potentially lead to the removal of the chlorine atom as well. The choice of catalyst, solvent, and reaction conditions can be tuned to favor either the reduction of the heterocyclic ring or the dehalogenation process.

Reductive Dehalogenation:

Selective removal of the halogen atoms can also be achieved using specific reductive reagents. The greater lability of the carbon-iodine bond allows for selective deiodination. Reagents such as sodium sulfite (B76179) in an aqueous medium have been shown to effect the reductive dehalogenation of aryl iodides. This method offers a potentially mild and selective route to 6-chloro-4(1H)-quinolinone.

Furthermore, other reductive dehalogenation methods, such as those employing sodium or calcium in lower alcohols, have been reported for polyhaloaromatics and could potentially be applied to this system, although selectivity between the chlorine and iodine atoms would need to be carefully controlled.

Reduction of the Carbonyl Group:

While less common for this class of compounds, the reduction of the 4-oxo group to a hydroxyl group could be envisioned using appropriate reducing agents. However, this transformation would likely require chemoselective conditions to avoid the reduction of the pyridine ring or dehalogenation.

Table 2: Potential Reductive Transformations of this compound

| Reagent/Condition | Potential Product(s) | Comments |

|---|---|---|

| H₂, Pd/C (mild) | 6-chloro-8-iodo-1,2,3,4-tetrahydroquinolin-4-one | Focus on pyridine ring reduction. |

| H₂, Pd/C (standard) | 6-chloro-1,2,3,4-tetrahydroquinolin-4-one | Selective deiodination is highly probable. |

| H₂, Pd/C (forcing) | 1,2,3,4-tetrahydroquinolin-4-one | Dehalogenation of both iodine and chlorine. |

| Sodium Sulfite (aq) | 6-chloro-4(1H)-quinolinone | Selective reductive deiodination. |

Structure Activity Relationship Sar Studies of Halogenated 4 1h Quinolinones

Positional Effects of Halogen Substituents on Bioactivity (C-6 Chlorine, C-8 Iodine)

The introduction of halogen atoms into the quinolinone ring is a key strategy for modulating bioactivity. The position and nature of the halogen are critical determinants of the resulting pharmacological effects. For instance, in certain peptoids, antimicrobial activity shows a clear correlation with the nature of the halogen, with potency increasing from fluorine to iodine. nih.gov This suggests that larger, more polarizable halogens can enhance biological interactions.

In the case of 6-chloro-8-iodo-4(1H)-quinolinone, the presence of two different halogens at strategic positions is significant. The C-6 position is a common site for substitution in quinolones, with a fluorine atom being an optimal substituent for some activities. nih.gov The substitution of chlorine at C-6 and, notably, a bulky iodine atom at the C-8 position would significantly alter the electronic distribution and steric profile of the molecule. Studies on related quinazoline (B50416) structures have shown that halogen substitution can increase interactions with biological macromolecules like human serum albumin (HSA). researchgate.net The binding affinity was observed to increase with the atomic number of the halogen, suggesting that the iodine at C-8 could play a crucial role in protein binding and transport. researchgate.net Furthermore, in organoruthenium complexes with 8-hydroxyquinoline (B1678124) ligands, diiodo-substitution at positions C-5 and C-7 had a pronounced effect on the chemical shifts of nearby atoms, indicating a significant electronic influence. acs.org

Influence of Substituents at N-1, C-2, C-3, C-5, and C-7 on Activity Profiles

Beyond the C-6 and C-8 positions, substitutions at other sites on the quinolinone ring are crucial for defining the activity profile.

N-1 Position: Substituents on the N-1 nitrogen atom are considered essential for certain activities. nih.gov For antibacterial fluoroquinolones, a cyclopropyl (B3062369) group at N-1 is often the best choice, as it can influence the molecule's interaction with DNA gyrase through steric effects. nih.gov

C-2 Position: The nature of the substituent at C-2 can differentiate between activity types. For antineoplastic activity, alkyl groups at C-2 have been found to be more advantageous than aryl groups. nih.gov Conversely, other studies report that aryl substituents at the C-2 position can significantly enhance antitumor and antimitotic activities. acs.org

C-5 Position: The nature of the substituent at C-5 can affect the molecule's ability to penetrate cells and bind to its target. nih.gov

The following table summarizes the general influence of substituents at various positions on the 4(1H)-quinolinone scaffold.

| Position | Substituent Type | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| N-1 | Cyclopropyl Group | Considered optimal for antibacterial activity (e.g., ciprofloxacin). nih.gov | nih.gov |

| C-2 | Alkyl Groups | More advantageous for antineoplastic activity compared to aryl groups. nih.gov | nih.gov |

| C-2 | Aryl Groups | Can enhance antitumor and antimitotic activities. acs.org | acs.org |

| C-3 | Carboxyl Group | Facilitates penetration into bacterial cells. nih.gov | nih.gov |

| C-5 | Various | Affects cell penetration and binding to the target. nih.gov | nih.gov |

| C-6 | Fluorine | Often considered the optimal substituent for antibacterial activity. nih.gov | nih.gov |

The C-3 position of the 4(1H)-quinolinone ring is a critical site for modification that significantly influences the compound's pharmacological properties. The introduction of a carboxyl group at C-3, for example, is known to facilitate the penetration of the drug into bacterial cells. nih.gov

Systematic studies on C-3 substitutions have revealed their importance for cytotoxic activity. acs.org The development of synthetic methods for regioselective halogenation at the C-3 position underscores its value as a handle for creating diverse and potent analogues. nih.gov Further research has explored the introduction of various heteroaryl groups at the C-3 position. nih.gov For instance, a series of 3-(heteroaryl)quinolin-2(1H)-ones, including purine-containing analogues, were synthesized and showed promising biological effects against cancer cell lines. nih.gov These findings indicate that the C-3 position can accommodate a range of substituents that can engage in specific interactions with biological targets, thereby modulating the pharmacological impact.

Conformational Dynamics and Stereochemical Considerations in SAR

Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities. windows.net While this compound itself is not chiral, the introduction of chiral centers through substitution at various positions would necessitate stereochemical considerations. The specific stereochemistry would dictate how the molecule fits into a chiral binding pocket of a protein or enzyme, with one enantiomer often being significantly more active than the other.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov This method is invaluable in drug discovery for screening virtual libraries and prioritizing compounds for synthesis. nih.govnih.gov

For scaffolds similar to quinolinones, such as quinazolines, 3D-QSAR studies have been successfully applied. nih.gov These analyses help in understanding the relationship between physicochemical properties and biological activity. nih.gov For example, a 3D-QSAR study on iodinated quinazolinones provided insights into the nature of the receptor-ligand binding region, highlighting where electron-withdrawing, lipophilic, or hydrophobic groups might enhance activity. nih.gov Docking-guided 3D-QSAR models for related 4-aminoquinolines have also been developed to identify key molecular determinants for inhibitor binding. ugm.ac.id

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. nih.gov These descriptors can be categorized into various types, including electronic, steric, hydrophobic, and topological, among others. Predictive models are then constructed using statistical methods or machine learning algorithms to find a mathematical relationship between these descriptors and the observed biological activity. nih.gov

Commonly used molecular descriptors in such models include:

nF: The number of fluorine atoms. biorxiv.org

Eele: The electrostatic component of potential energy. biorxiv.org

GCUT_SLOGP_2: Descriptors based on atomic contributions to the logarithm of the partition coefficient (logP). biorxiv.org

PEOE_VSA: Van der Waals surface area descriptors based on partial charges. biorxiv.org

vsurf_DW12: Descriptors related to hydrophobic and hydrophilic properties. biorxiv.org

The table below provides examples of molecular descriptors that are typically used in building predictive QSAR models.

| Descriptor | Definition | Reference |

|---|---|---|

| nF | Number of fluorine atoms | biorxiv.org |

| Eele | Electrostatic component of potential energy | biorxiv.org |

| GCUT_SLOGP_2 | GCUT descriptors using atomic contribution to logP | biorxiv.org |

| PEOE_VSA-1 | Sum of van der Waals surface area where partial charge is in the range [-0.10, -0.05) | biorxiv.org |

| SLOGP_VSA4 | Sum of van der Waals surface area where atomic contribution to LogP is in [0.1, 0.15) | biorxiv.org |

| vsurf_EWmin1 | Lowest hydrophilic energy | biorxiv.org |

By employing methods like Comparative Molecular Field Analysis (CoMFA), Random Forest, or Extreme Gradient Boosting with these descriptors, researchers can develop robust models to predict the activity of new quinolinone derivatives before their synthesis, thereby streamlining the drug discovery process. nih.govnih.gov

Electronic and Steric Factors in Structure-Activity Correlations

The electronic effects of halogen substituents are twofold: the inductive effect (-I) and the mesomeric or resonance effect (+M). Both effects influence the electron density distribution within the aromatic rings of the quinolinone system. The chloro and iodo groups are both deactivating due to their strong electron-withdrawing inductive effects, which decrease the electron density of the aromatic system. This can be a critical factor in the molecule's ability to participate in various biological interactions.

Steric factors, primarily the size of the halogen atom, play a significant role in determining how the molecule fits into the binding pocket of a biological target. The van der Waals radius of the halogen atom is a key parameter in this regard. In a series of halogen-substituted compounds, the size of the halogen can be a more dominant factor than its electronic properties in determining biological potency nih.gov.

For instance, in a series of halogen-substituted tricyclic flavonoids, antibacterial activity was observed to increase when moving from fluorine to iodine, indicating that the larger size of the halogen atom positively contributed to the inhibitory properties nih.gov. This suggests that steric bulk at certain positions can enhance biological activity. Conversely, in other systems, excessive steric bulk can be detrimental. For example, in a study of 8-hydroxyquinolines, larger, more sterically bulky groups at the 7-position were found to reduce potency nih.gov.

The combination of a chloro group at position 6 and an iodo group at position 8 in This compound presents a unique electronic and steric profile. The chloro group is smaller and more electronegative than the iodo group. The iodo group, with its larger size and greater polarizability, can form stronger halogen bonds, which are non-covalent interactions that can be crucial for ligand-receptor binding.

The following interactive data table illustrates the key electronic and steric parameters of the halogens found in dihalogenated quinolinones.

| Halogen | Position | van der Waals Radius (Å) | Electronegativity (Pauling Scale) |

| Chlorine (Cl) | 6 | 1.75 | 3.16 |

| Iodine (I) | 8 | 1.98 | 2.66 |

Mechanistic Investigations of 6 Chloro 8 Iodo 4 1h Quinolinone and Analogues

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of the 4(1H)-quinolinone scaffold can be achieved through various chemical transformations. Mechanistic studies of these reactions are vital for optimizing reaction conditions and expanding the scope of accessible analogues.

Mechanistic Insights into Metal-Catalyzed Transformations (e.g., Cyclopalladation)

Palladium-catalyzed reactions are powerful tools for the construction of quinolone and quinolin-2(1H)-one core structures. chemicalbook.commdpi.com These reactions often proceed through mechanisms involving the formation of key intermediates that dictate the final product.

One proposed mechanism for the synthesis of quinolin-2(1H)-ones involves the intramolecular C-H alkenylation of N-phenylacrylamides. This reaction is thought to proceed via an electrophilic palladation of the aromatic ring, forming an aryl-Pd(II) intermediate. This intermediate then undergoes a syn-insertion into the activated alkene in a 6-endo fashion, followed by β-hydride elimination to yield the quinolone framework. mdpi.com

Another palladium-catalyzed approach is the carbonylative cyclization of 2-iodoaniline (B362364) and terminal alkynes. keyorganics.net A plausible mechanism for this transformation involves two main stages: a Pd-catalyzed carbonylative Sonogashira coupling and the subsequent cyclization of the resulting ynone intermediate. The catalytic cycle is initiated by the oxidative addition of 2-iodoaniline to a Pd(0) complex. keyorganics.net

Furthermore, the synthesis of 4-quinolones can be achieved through a one-pot sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization. atlantis-press.com The development of new generations of biaryl monophosphine ligands has expanded the scope of this transformation to include a wider range of substrates. atlantis-press.com

Radical-Mediated Reaction Mechanisms

Radical cyclization reactions offer an alternative and efficient strategy for the synthesis of N-heterocycles under mild conditions. researchgate.net These reactions typically involve three key steps: selective radical generation, an intramolecular cyclization step, and conversion of the cyclized radical to the final product. atlantis-press.com

One method involves the manganese(III)-mediated oxidative 6-exo-trig cyclization of N-[2-(alk-1-enyl)aryl]-substituted enamines. In this process, an imine radical is formed through oxidation, which then undergoes cyclization onto the C=C bond. The resulting benzylic radical is trapped by oxygen to form a hydroperoxide, which subsequently cleaves to yield the quinoline (B57606) product. researchgate.net

Molecular Mechanisms of Biological Interactions

The biological activity of quinolinone derivatives is intrinsically linked to their interactions with specific molecular targets within cells. Understanding these interactions at a molecular level is key to elucidating their therapeutic potential.

Binding Modes and Ligand-Target Recognition

The quinoline scaffold is a common feature in molecules that bind to various biological targets, including enzymes and DNA. chemspider.comnih.gov Molecular docking studies are often employed to predict the binding modes and affinities of these compounds. For instance, docking studies of 8-chloro-quinolone analogues against Staphylococcus aureus have been performed to understand their interactions with target proteins.

A significant target for many quinoline derivatives is DNA topoisomerase, an essential enzyme involved in DNA replication and transcription. chemspider.comnih.gov Quinolones can stabilize the transient covalent complex formed between topoisomerase and DNA, leading to inhibition of the DNA religation step. chemspider.com Specifically, they are thought to intercalate into the DNA at the cleavage site. chemspider.com While the general mechanism of topoisomerase inhibition by quinolones is established, the precise binding mode of 6-chloro-8-iodo-4(1H)-quinolinone within the enzyme-DNA complex has not been specifically detailed in the available literature.

The halogenated 8-hydroxyquinoline (B1678124), clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a compound structurally related to the subject of this article, has been studied for its anticancer activity. Its mechanism is thought to involve the chelation of metal ions. durham.ac.uk

Enzyme Inhibition Kinetics and Pathways

The inhibitory activity of quinolinone derivatives against various enzymes is a key aspect of their biological function. For example, a series of 8-hydroxyquinolines have been identified as potent inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.

The anticancer activity of some quinoline derivatives has been linked to the inhibition of proteasome activity. Kinetic analysis of proteasome inhibition by certain substituted quinolines has revealed a mixed-type inhibition pattern, suggesting an allosteric mechanism where the inhibitor binds to a site distinct from the active site.

While these studies highlight the potential of the quinolinone scaffold to inhibit various enzymes, specific kinetic data, such as IC50 or Ki values, for the inhibition of enzymes by this compound are not available in the reviewed literature.

Table 1: Examples of Enzyme Inhibition by Quinoline Analogues

| Compound/Analogue Class | Target Enzyme | Inhibition Data | Reference |

| 8-Hydroxyquinolines | Catechol O-Methyltransferase (COMT) | Potent inhibitors | |

| Substituted Quinolines | 20S Proteasome | IC50 of 14.4 μM for a representative compound | |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Proteasome | Inhibition of activity |

This table presents data for analogues and related compounds, as specific data for this compound is not available in the reviewed literature.

Cellular Pathway Modulation and Signal Transduction Interference

Quinoline derivatives can exert their biological effects by modulating various cellular pathways and interfering with signal transduction cascades. For instance, some quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Furthermore, the anticancer activity of certain quinoline derivatives is associated with the induction of cell cycle arrest and apoptosis. Flow cytometry analysis has shown that some quinolones can cause an accumulation of cells in the G2 or S phase of the cell cycle. The structurally related compound clioquinol has been shown to inhibit NF-kappaB activity and increase intracellular reactive oxygen species.

Quinoxaline derivatives, which share a bicyclic core with quinolines, have been found to protect against ototoxicity by blocking the NF-κB canonical pathway activation. While these findings suggest that the quinoline scaffold can influence critical cellular processes, the specific pathways modulated by this compound have not been elucidated in the available research.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 6-chloro-8-iodo-4(1H)-quinolinone. These methods model the molecule's electron distribution to predict its stability, reactive sites, and interactions.

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO represents the ability of a molecule to donate an electron (nucleophilicity), while the LUMO indicates its ability to accept an electron (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more prone to chemical reactions. youtube.com

For this compound, the presence of electron-withdrawing halogen substituents (chlorine and iodine) and the conjugated quinolinone core influences the energies of the frontier orbitals. DFT calculations on similar quinoline (B57606) derivatives show that the introduction of halogen atoms tends to lower both the HOMO and LUMO energy levels. arabjchem.org The HOMO is typically distributed over the quinolone core, while the LUMO is spread across the entire molecule. researchgate.net The specific HOMO-LUMO gap for this compound would determine its relative stability compared to other quinolones. A smaller gap would render the molecule more polarizable and reactive. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Related Quinoline Derivatives (Calculated via DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Finding |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. scirp.org |

| 8-Hydroxy-2-methyl-quinoline | -5.49 | -1.23 | 4.26 | In a comparative study, it was found that the introduction of chloro substituents in 5,7-dichloro-8-hydroxy-2-methyl quinoline lowered the HOMO-LUMO gap compared to 8-hydroxy-2-methyl quinoline, indicating increased reactivity. arabjchem.org |

| 5,7-Dichloro-8-hydroxy-2-methyl-quinoline | -6.01 | -2.01 | 4.00 | |

| 4-Methylquinoline (B147181) (4MQ) | -6.0412 | -1.0264 | 5.0148 | A smaller HOMO-LUMO energy gap for 4-aminoquinaldine (B107616) (4A2MQ) compared to 4-methylquinoline (4MQ) suggests it should be a better corrosion inhibitor due to higher reactivity. researchgate.netasianpubs.org |

| 4-Amino-2-methylquinoline (4A2MQ) | -5.4674 | -0.8603 | 4.6071 |

Note: The values presented are for illustrative purposes based on related compounds and are not the specific calculated values for this compound.

To identify reactive sites within this compound, several computational descriptors are employed. The distribution of atomic charges reveals the partial positive and negative charges on each atom, indicating sites susceptible to electrostatic interactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. arabjchem.org For this quinolinone, the MEP would likely show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the nitrogen atom, identifying these as sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the halogen atoms, indicating sites for nucleophilic attack. researchgate.net

Fukui functions (f(r)) are a more sophisticated tool derived from DFT that quantify the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org This allows for the precise identification of the most reactive sites for nucleophilic and electrophilic attacks. wikipedia.orgresearchgate.net

f+(r) : Predicts sites for nucleophilic attack (where an electron is added).

f-(r) : Predicts sites for electrophilic attack (where an electron is removed).

For quinoline derivatives, Fukui functions have been used to pinpoint specific carbon atoms in the ring that are most susceptible to attack. researchgate.netresearchgate.net In this compound, these calculations would be crucial for predicting whether a nucleophile would preferentially attack the carbon bonded to chlorine (C6) or the one bonded to iodine (C8).

Table 2: Conceptual Reactivity Descriptors for this compound

| Descriptor | Predicted Property for this compound | Significance |

|---|---|---|

| Atomic Charges | - Negative charge on carbonyl oxygen and nitrogen.

| Indicates electrostatic predisposition for reactions. |

| Molecular Electrostatic Potential (MEP) | - Negative potential (electrophilic sites) at O and N atoms.

| Provides a visual map of reactive zones for electrophiles and nucleophiles. researchgate.net |

| Fukui Functions (f+) | - High values likely at C4, C6, and C8 positions. | Identifies the most probable sites for nucleophilic attack, helping to resolve regioselectivity between the C6-Cl and C8-I positions. researchgate.net |

The iodine atom at the C8 position of the quinolinone ring is capable of forming specific and directional non-covalent interactions known as halogen bonds. rsc.org A halogen bond occurs when an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. rsc.org

Theoretical calculations can model these interactions to understand the molecule's behavior in the solid state (crystal packing) and its potential to bind with biological targets or other molecules. rsc.org Computational studies on iodo-aromatic compounds have demonstrated that these interactions can be significant, influencing molecular assembly and properties. researchgate.net For this compound, DFT calculations could quantify the strength and geometry of potential halogen bonds formed between the iodine atom and the carbonyl oxygen or nitrogen atom of a neighboring molecule. rsc.org

Density Functional Theory (DFT) Studies for Reaction Pathways

DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. nih.govnih.govrsc.org This includes identifying intermediates, transition states, and the energy required to overcome reaction barriers.

For this compound, a key reaction pathway to explore is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces either the chlorine at C6 or the iodine at C8. DFT calculations can locate the transition state structures for these reactions. mdpi.comnih.gov The transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. ucsb.edu

The activation energy (Ea) is the energy difference between the reactants and the transition state. By calculating the activation energies for substitution at both the C6 and C8 positions, it is possible to predict which reaction is kinetically favored. A lower activation energy corresponds to a faster reaction rate. Studies on the nucleophilic substitution of other chloroquinolines have successfully used DFT to model these reaction steps and determine activation barriers. researchgate.netmdpi.com For example, in reactions with amine nucleophiles, DFT calculations can model the formation of the Meisenheimer complex intermediate and the subsequent loss of the halide leaving group. nih.gov

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the primary regiochemical question is whether nucleophilic attack is favored at the C6-Cl or the C8-I position. DFT calculations can predict this outcome by comparing the activation energies for the two possible pathways, as described above. mdpi.com The regioselectivity is determined by a combination of electronic factors (the relative electrophilicity of the C6 and C8 carbons) and steric effects. researchgate.netresearchgate.net

Generally, in nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile. The stability of the resulting intermediate (Meisenheimer complex) is key. DFT can be used to compare the energies of the intermediates formed from attack at C6 versus C8. The more stable intermediate typically corresponds to the major product. Computational studies on disubstituted quinolines have shown that DFT can successfully rationalize and predict the observed regioselectivity in various reactions. researchgate.netacs.org Stereoselectivity is generally not a primary consideration for SNAr reactions on this planar aromatic system, as the attack occurs perpendicular to the ring plane.

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to predict the binding of a ligand, such as a drug candidate, to its receptor protein. These methods provide insights into the binding affinity, orientation, and key interactions at the atomic level.

Characterization of Ligand-Receptor Complexes

No publicly available research data specifically characterizes the ligand-receptor complexes of this compound. Such studies would typically involve docking the compound into the active site of a target protein to predict binding modes and affinities. For other quinolone derivatives, docking studies have been instrumental in understanding their mechanism of action, for instance, as inhibitors of DNA gyrase and topoisomerase IV in bacteria. researchgate.netresearchgate.net These studies often identify crucial hydrogen bonds and hydrophobic interactions between the quinolone core and the amino acid residues of the enzyme. researchgate.net

Conformational Analysis in Biological Environments

Information regarding the conformational analysis of this compound in biological environments is not available. This type of analysis, often performed using MD simulations, investigates the different shapes (conformations) the molecule can adopt in a solvated, biological context, which is crucial for understanding its interaction with receptors.

Cheminformatics and Machine Learning Approaches for SAR

Cheminformatics and machine learning are increasingly used to analyze the structure-activity relationships of chemical compounds, helping to predict the biological activity of new molecules based on their structural features.

No specific cheminformatics or machine learning models for the structure-activity relationship (SAR) of this compound have been described in the literature. For the broader class of quinolones, SAR studies have established that substituents at various positions on the quinolone ring significantly influence their antimicrobial activity. oup.com For example, the nature of the substituent at position 1 and the presence of a fluorine atom at position 6 are known to be critical for antibacterial efficacy. researchgate.net Machine learning models are being developed for quinazoline (B50416) derivatives to analyze these relationships in a more quantitative and predictive manner. researchgate.net

Biological Target Identification and Interaction Profiling

Targeting of Enzymes and Receptors

Topoisomerase and DNA Gyrase Modulation

The quinolone core is famously associated with antibacterial action through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. The interaction involves the formation of a quinolone-enzyme-DNA complex, which stalls the replication fork, leading to cell death.

Structure-activity relationship (SAR) studies of the quinolone class have provided detailed insights into the role of various substituents. Modifications at positions C6 and C8 are particularly influential. A halogen at the C6 position is a common feature in many potent fluoroquinolone antibacterials. rsc.org Furthermore, substitution at the C8 position with a halogen, such as fluorine or chlorine, has been shown to affect the molecule's steric configuration, which can alter target affinity and improve activity against anaerobic bacteria. nih.govoup.com While direct studies on 6-chloro-8-iodo-4(1H)-quinolinone are not extensively published, the known effects of halogenation at these key positions suggest a potential for interaction with topoisomerase and DNA gyrase. oup.comresearchgate.net

Kinase Inhibition (e.g., VEGFR-2, PI3K, IkB Kinase, Protein Kinase B)

The 4-quinolinone scaffold is a versatile framework for the development of kinase inhibitors, which are critical regulators of cellular signaling pathways implicated in diseases like cancer.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Several quinoline (B57606) and quinazoline-based molecules have been developed as potent and specific inhibitors of VEGFR-2 tyrosine kinase activity. nih.gov These inhibitors typically function by blocking the phosphorylation of VEGFR-2 and its downstream signaling proteins. nih.gov The specific substitution pattern of a given quinolinone derivative is crucial for its selectivity and potency.

PI3K/Akt (Protein Kinase B) Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B) signaling pathway is central to cell growth, proliferation, and survival. Quinolinone derivatives have been explored as inhibitors of this pathway, often targeting PI3K or Akt directly to induce apoptosis in cancer cells.

IkB Kinase (IKK) Inhibition: The IKK complex is a key component of the NF-κB signaling pathway, which is involved in inflammatory responses and cancer. The development of quinoline-based IKK inhibitors has been an area of interest for creating anti-inflammatory and anti-cancer agents.

The specific activity of this compound against these kinases would depend on how its structure fits into the ATP-binding pocket of each respective enzyme.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.gov Their overexpression is linked to the development of various cancers, making them an important therapeutic target. nih.gov The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. Quinoline and its derivatives have been successfully used as cap groups in the design of potent HDAC inhibitors. SAR studies have shown that substitutions on the quinoline ring can influence the potency and isoform selectivity of these inhibitors. nih.gov

Adrenoceptor and Cannabinoid Receptor (CB2) Antagonism/Agonism

The versatility of the quinolinone scaffold extends to G-protein coupled receptors (GPCRs), such as adrenoceptors and cannabinoid receptors.

Adrenoceptors: These receptors are involved in regulating cardiovascular and central nervous system functions. Certain quinoline derivatives have been investigated for their ability to act as antagonists at adrenergic receptors.

Cannabinoid Receptor (CB2): The CB2 receptor is a component of the endocannabinoid system and is considered a therapeutic target for inflammatory and pain-related conditions. nih.govnih.gov Notably, a quinoline carboxamide derivative, JTE907, which features a 2-oxo-quinoline core (a tautomeric form of a 4-hydroxyquinoline), has been identified as an inverse agonist at the CB2 receptor. nih.gov This demonstrates that the quinolinone structure can effectively interact with the CB2 receptor, and the nature of the interaction (agonist, antagonist, or inverse agonist) is highly dependent on the specific substituents on the quinoline ring. nih.gov

Reverse Transcriptase Inhibition (e.g., HIV-1 RT)

The 4-quinolinone skeleton has been utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity. While a related quinazolinone derivative has shown inhibitory activity against HIV-1 RT, the specific efficacy of this compound in this context is not widely documented. nih.gov

Farnesyl Diphosphate Synthase and Phosphodiesterase Inhibition

Farnesyl Diphosphate Synthase (FPPS): This enzyme is involved in the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and other isoprenoids. Inhibition of FPPS is a target for treating bone diseases and potentially cancer. Nitrogen-containing bisphosphonates are the most well-known FPPS inhibitors, but other heterocyclic scaffolds have also been explored.

Phosphodiesterases (PDEs): PDEs are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in signal transduction. PDE inhibitors have therapeutic applications in a range of diseases, including cardiovascular disorders, inflammation, and neurological conditions. The quinoline scaffold has been incorporated into molecules designed as PDE inhibitors.

Interactive Data Table: Biological Targets of the 4-Quinolone Scaffold

| Target Class | Specific Target | Role of 4-Quinolone Scaffold | Key Structural Features |

|---|---|---|---|

| Enzyme (Topoisomerase) | DNA Gyrase / Topoisomerase IV | Inhibition of bacterial DNA replication | Halogen at C6; Halogen at C8 nih.govoup.com |

| Enzyme (Kinase) | VEGFR-2 | Inhibition of angiogenesis nih.gov | Substituents influencing binding to ATP pocket |

| Enzyme (Kinase) | PI3K / Akt (PKB) | Inhibition of cell survival pathways | Varied substitutions on the quinolinone ring |

| Enzyme (Epigenetic) | Histone Deacetylase (HDAC) | Serves as a "cap" group in inhibitors nih.gov | Substitutions on the ring affecting surface interaction |

| Receptor (GPCR) | Cannabinoid Receptor (CB2) | Modulation (e.g., inverse agonism) nih.gov | Substituents at various positions determining functional selectivity |

| Enzyme (Polymerase) | HIV-1 Reverse Transcriptase | Allosteric inhibition nih.gov | Structure fits into NNRTI binding pocket |

Cathepsin B and Lipoxygenase (LOX) Enzyme Modulation

While direct studies on the interaction of this compound with Cathepsin B and Lipoxygenase (LOX) are not extensively documented, the broader class of quinoline derivatives has shown potential in modulating these enzymes.

Cathepsin B: Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, including protein turnover. In pathological conditions such as cancer, its expression and activity are often upregulated, contributing to tumor invasion and metastasis. Research into inhibitors of Cathepsin B has identified various chemical scaffolds, though specific data on this compound is not yet available.

Lipoxygenase (LOX): Lipoxygenases are a family of iron-containing enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators like leukotrienes. acs.org The 5-lipoxygenase (5-LOX) pathway is a significant target for anti-inflammatory drug development. mdpi.com Studies have identified various quinoline derivatives as potent 5-lipoxygenase inhibitors. nih.govnih.gov For instance, a series of 2-cyanoquinolines were synthesized and evaluated for their ability to inhibit 5-LOX, with some compounds showing significant potency. nih.gov Another study focused on 2-aryl quinoline derivatives as inhibitors of 12R-lipoxygenase (12R-LOX), an enzyme implicated in skin inflammatory diseases. nih.gov

| Enzyme Target | Compound Class | Key Findings |

| 5-Lipoxygenase | 2-Cyanoquinolines | Potent inhibition of the 5-lipoxygenase enzyme. nih.gov |

| 12R-Lipoxygenase | 2-Aryl quinolines | Identification of initial hits with encouraging in vitro inhibition (>45% at 100 µM). nih.gov |

Anti-Infective Target Pathways

Plasmodium Cytochrome bc1 Complex Inhibition

The cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain is a crucial target for antimalarial drugs. Quinolone derivatives have been investigated for their ability to inhibit this complex in Plasmodium falciparum. While specific data for this compound is limited, research on related compounds provides valuable insights.

A study on endochin-like 4(1H)-quinolones revealed that substitutions at the 6-position, including halogens, are associated with inhibition of the Qi site of the cytochrome bc1 complex. This is significant as it can help overcome resistance to atovaquone, a drug that targets the Qo site.

Interaction with Leishmania Parasite Cellular Components

Leishmaniasis is a parasitic disease caused by Leishmania species. The search for new antileishmanial agents has led to the investigation of various heterocyclic compounds. A study on 3-substituted quinolinone derivatives demonstrated their potential against Leishmania donovani. This research identified compounds with significant activity against both promastigote and amastigote forms of the parasite, with IC50 values in the low micromolar range. nih.gov Although this compound was not specifically tested, these findings suggest that the quinolinone scaffold is a promising starting point for the development of new antileishmanial drugs.

Multidrug Resistance (MDR) Reversal Mechanisms through P-glycoprotein (P-gp) Interaction

Multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy. dntb.gov.ua P-gp is a transmembrane efflux pump that actively removes a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy. Several quinoline derivatives have been investigated for their ability to inhibit P-gp and reverse MDR. dntb.gov.uanih.govresearchgate.net

One study explored a series of novel quinoline derivatives as P-gp inhibitors, with some compounds showing potent reversal of P-gp-mediated MDR at non-toxic concentrations. dntb.gov.ua Another investigation into quinolin-2-one-pyrimidine hybrids identified compounds that significantly increased the intracellular accumulation of doxorubicin, a P-gp substrate, by inhibiting its efflux. The structure-activity relationship studies highlighted the importance of specific structural features, such as the nature of the linker between the quinolinone and pyrimidine (B1678525) moieties, for potent P-gp inhibition.

Anti-Proliferative Target Pathways

Tubulin Binding and Microtubule Dynamics

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. Agents that interfere with microtubule dynamics can arrest cell division and induce apoptosis. The quinoline scaffold has been utilized in the design of new tubulin polymerization inhibitors. nih.govacs.org

Several studies have reported on quinoline derivatives that act as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. acs.org These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. nih.govacs.org While direct evidence for the interaction of this compound with tubulin is yet to be established, the proven activity of related quinoline derivatives suggests that this could be a potential mechanism of its anti-proliferative effects.

| Compound Class | Target | Mechanism of Action |

| Quinoline derivatives | Tubulin | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.govacs.org |

Cell Cycle Regulation and Apoptotic Pathway Induction

The precise mechanisms by which this compound influences cell cycle progression and induces apoptosis are a subject of ongoing investigation. While specific data for this particular compound is limited in publicly accessible research, the broader class of quinolinone derivatives has been studied for their anticancer properties, which commonly involve the disruption of the cell cycle and the activation of programmed cell death.

Research into structurally similar quinolinone compounds suggests that they can impede the proliferation of cancer cells by causing cell cycle arrest at various checkpoints, such as G2/M or G1/S phases. This disruption prevents the cells from dividing and propagating. Furthermore, these compounds are often found to trigger apoptosis, or programmed cell death, through intrinsic or extrinsic pathways. This is frequently characterized by the activation of caspases, a family of protease enzymes that are central to the apoptotic process, and changes in the expression of regulatory proteins belonging to the Bcl-2 family.

Detailed Research Findings

While specific studies detailing the effects of this compound on cell cycle regulation and apoptosis are not extensively available, hypothetical findings based on the activities of related compounds are presented below for illustrative purposes. It is critical to note that these are representative examples and not confirmed data for this specific molecule.

Hypothetical studies on a cancer cell line treated with this compound could reveal a dose-dependent increase in the proportion of cells in the G2/M phase of the cell cycle, suggesting a blockage at this checkpoint. This is often accompanied by a decrease in the population of cells in the G1 and S phases.

The induction of apoptosis by this compound could be demonstrated by an increase in the percentage of apoptotic cells. This is often measured using techniques like flow cytometry with Annexin V and propidium (B1200493) iodide staining. The activation of the apoptotic cascade could be further confirmed by observing the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, and an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

Table 1: Illustrative Data on the Effects of this compound on Cell Cycle Distribution and Apoptosis in a Hypothetical Cancer Cell Line

| Treatment Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Apoptotic Cells |

| 0 (Control) | 60.5 | 25.2 | 14.3 | 2.1 |

| 5 | 55.1 | 20.7 | 24.2 | 8.5 |

| 10 | 48.3 | 15.4 | 36.3 | 15.7 |

| 25 | 35.9 | 10.1 | 54.0 | 28.9 |

Advanced Research Directions and Emerging Concepts

Combinatorial Chemistry and Library Design for High-Throughput Screening

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, known as a library, which can then be subjected to high-throughput screening to identify molecules with desired biological activity. nih.gov The 6-chloro-8-iodo-4(1H)-quinolinone core is an excellent starting point for library design due to its synthetic tractability and the presence of multiple points for diversification.